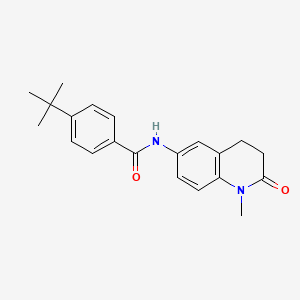

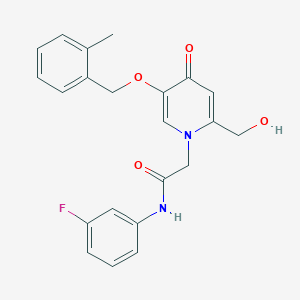

4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as TBHQ, is a synthetic antioxidant that is commonly used in the food industry to prevent spoilage and extend shelf life. However, TBHQ has also been the subject of scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Regioselectivity in Synthesis : The study of N-alkylated-4-oxoquinoline derivatives, which share structural motifs with the compound , highlights the significance of regioselective reactions in medicinal chemistry. Such compounds exhibit various pharmacological activities, and their synthesis involves complex reactions where selectivity is crucial for achieving desired biological effects (Batalha et al., 2019).

Catalytic Oxidative Cyclization : The development of a copper-catalyzed aerobic oxidative cyclization method demonstrates an efficient way to synthesize tert-alkylated isoquinolinediones. This process also emphasizes the construction of tertiary alkyl-aryl C(sp3)-C(sp2) bonds with positional selectivity, which is relevant for compounds including tert-butyl groups (Tang et al., 2016).

Biological Activities

Antimalarial Activity : Research into N-tert-Butyl isoquine (GSK369796) highlights the potential of tert-butyl-quinoline derivatives as antimalarial agents. The molecule was developed through a public-private partnership, focusing on its activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This reflects the broader application of similar compounds in treating infectious diseases (O’Neill et al., 2009).

Antipsychotic Potential : Studies on heterocyclic carboxamides, structurally related to the target compound, suggest their potential as antipsychotic agents. These compounds were evaluated for their affinity towards dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and related disorders. Such research underscores the therapeutic relevance of benzamide derivatives in neuropsychiatric conditions (Norman et al., 1996).

Advanced Chemical Analysis

- Spectrometric Analysis : The electrospray mass spectrometry study of N-linked carbohydrates derivatized at the reducing terminus, which includes analysis of compounds with tert-butyl groups, provides insights into the structural analysis and characterization of complex molecules. Such techniques are crucial for understanding the physicochemical properties of medicinal compounds, including those related to the compound (Harvey, 2000).

Propriétés

IUPAC Name |

4-tert-butyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-21(2,3)16-8-5-14(6-9-16)20(25)22-17-10-11-18-15(13-17)7-12-19(24)23(18)4/h5-6,8-11,13H,7,12H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNPWICFMLGQJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

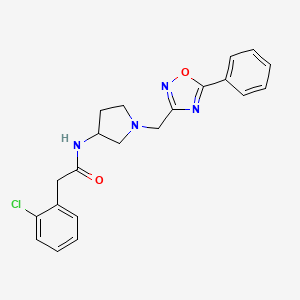

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2918724.png)

![ethyl 2-(2-((4-cyclohexyl-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2918738.png)

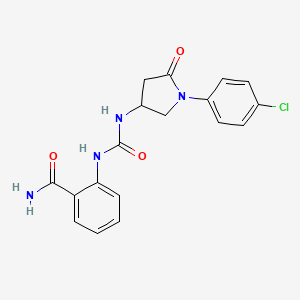

![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2918742.png)

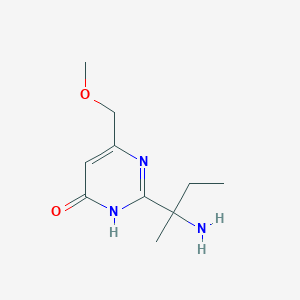

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2918743.png)